molecular formula C14H26O5 B14074813 Di-tert-butyl 3,3'-oxydipropionate

Di-tert-butyl 3,3'-oxydipropionate

Cat. No.: B14074813
M. Wt: 274.35 g/mol
InChI Key: ZVRVUGXLEHCJKC-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,3’-oxydipropionate is an organic compound with the molecular formula C14H26O5. It is a diester formed from the reaction of di-tert-butyl alcohol and 3,3’-oxydipropionic acid. This compound is known for its stability and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 3,3’-oxydipropionate can be synthesized through the esterification of 3,3’-oxydipropionic acid with di-tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of di-tert-butyl 3,3’-oxydipropionate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality di-tert-butyl 3,3’-oxydipropionate.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,3’-oxydipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3’-oxydipropionic acid.

    Reduction: Formation of di-tert-butyl 3,3’-oxydipropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl 3,3’-oxydipropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.

    Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized as an intermediate in the production of polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of di-tert-butyl 3,3’-oxydipropionate involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester bonds in di-tert-butyl 3,3’-oxydipropionate can be hydrolyzed by esterases, leading to the formation of di-tert-butyl alcohol and 3,3’-oxydipropionic acid.

    Oxidation and Reduction: The compound can undergo redox reactions, affecting cellular redox balance and potentially influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl peroxide: Another compound with tert-butyl groups, used as a radical initiator in polymerization reactions.

    Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.

    Di-tert-butylsilane: Utilized in the synthesis of organosilicon compounds.

Uniqueness

Di-tert-butyl 3,3’-oxydipropionate is unique due to its specific ester structure, which imparts stability and reactivity that are distinct from other tert-butyl-containing compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

tert-butyl 3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoate

InChI

InChI=1S/C14H26O5/c1-13(2,3)18-11(15)7-9-17-10-8-12(16)19-14(4,5)6/h7-10H2,1-6H3

InChI Key

ZVRVUGXLEHCJKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)OC(C)(C)C

Origin of Product

United States

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